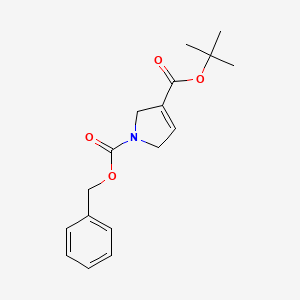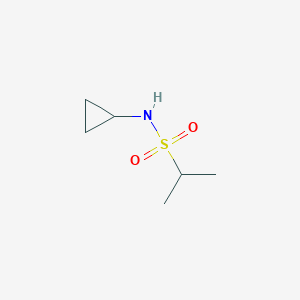
N-cyclopropylpropane-2-sulfonamide
描述
N-cyclopropylpropane-2-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . This compound is characterized by the presence of a sulfonamide functional group attached to a cyclopropyl ring and a propane chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
作用机制
Target of Action
- N-cyclopropylpropane-2-sulfonamide is a member of the sulfonamide class of drugs. These compounds act as competitive antagonists and structural analogs of p-aminobenzoic acid (PABA) in bacterial cells. By inhibiting dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, this compound disrupts the production of DNA in bacteria .
Mode of Action
Action Environment
- The compound’s efficacy and stability may be influenced by environmental conditions such as pH, temperature, and humidity. Sulfonamides, including this compound, can have adverse effects, including allergic reactions, gastrointestinal disturbances, and skin disorders .
生化分析
Biochemical Properties
N-cyclopropylpropane-2-sulfonamide plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, sulfonamide compounds are known to inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway . This inhibition can lead to a decrease in folate production, affecting cellular metabolism and growth. This compound may also interact with other proteins and enzymes, modulating their activity through binding interactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamide compounds have been reported to impact the expression of genes involved in inflammatory responses and immune regulation . Additionally, this compound may affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, inhibiting or activating their activity. For instance, sulfonamide compounds are known to inhibit dihydropteroate synthase by mimicking the substrate and binding to the active site . This competitive inhibition prevents the enzyme from catalyzing its reaction, leading to a decrease in folate production. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For example, sulfonamide compounds may degrade over time, leading to a decrease in their inhibitory activity . Additionally, the long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or enzyme activity, to counteract its effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting bacterial growth or modulating immune responses . At high doses, this compound may cause toxic or adverse effects, including organ damage or immune suppression. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, sulfonamide compounds are known to inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway . This inhibition can lead to a decrease in folate production, affecting cellular metabolism and growth. Additionally, this compound may be metabolized by liver enzymes, resulting in the formation of metabolites with different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound may interact with transporters or binding proteins, affecting its localization and accumulation . For instance, sulfonamide compounds can be transported across cell membranes by specific transporters, influencing their intracellular concentration and distribution. Additionally, this compound may bind to plasma proteins, affecting its bioavailability and distribution in the body.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, sulfonamide compounds have been reported to localize in the cytoplasm, nucleus, or mitochondria, depending on their chemical structure and interactions with cellular components. The subcellular localization of this compound can affect its ability to interact with target biomolecules and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
N-cyclopropylpropane-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. This method allows for the efficient and scalable production of the compound with high purity and yield. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
N-cyclopropylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfinamides, sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-cyclopropylpropane-2-sulfonamide has a wide range of applications in scientific research:
相似化合物的比较
N-cyclopropylpropane-2-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simple sulfonamide with a benzene ring, commonly used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide with a heterocyclic ring, used in combination with trimethoprim for treating bacterial infections.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease and rheumatoid arthritis
Compared to these compounds, this compound is unique due to its cyclopropyl and propane moieties, which may confer distinct chemical and biological properties .
属性
IUPAC Name |
N-cyclopropylpropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)10(8,9)7-6-3-4-6/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPZIBISGBCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339457-43-0 | |
| Record name | N-cyclopropylpropane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)

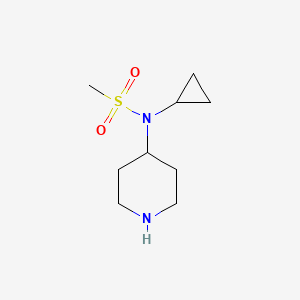
![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)
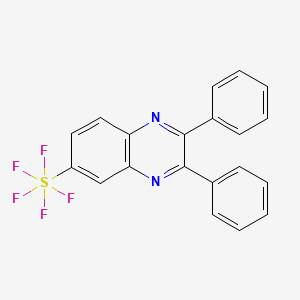
![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)
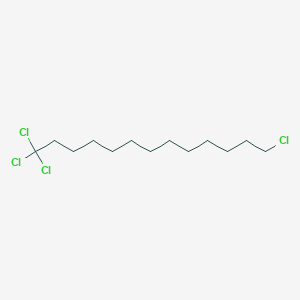
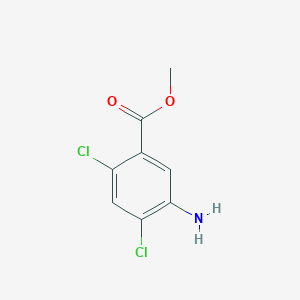
![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)
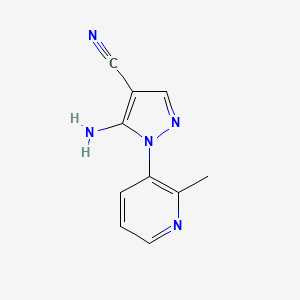
![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
